Product packaging for 2,3,6-Trichlorodibenzofuran(Cat. No.:CAS No. 57117-33-6)

2,3,6-Trichlorodibenzofuran

Cat. No.: B13419025
CAS No.: 57117-33-6
M. Wt: 271.5 g/mol
InChI Key: CPMGJTLNRBIKQM-UHFFFAOYSA-N
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Description

Overview of PCDF Congeners and their Structural Diversity

The basic structure of a PCDF consists of a dibenzofuran (B1670420) molecule, which is composed of two benzene (B151609) rings fused to a central furan (B31954) ring. The term "polychlorinated" indicates that one or more hydrogen atoms on the dibenzofuran structure have been replaced by chlorine atoms.

The structural diversity of PCDFs arises from the different number and positions of chlorine atoms that can be attached to the dibenzofuran backbone. There are 135 different PCDF congeners, which are isomers of one another, having the same chemical formula but different arrangements of chlorine atoms. nih.govwikipedia.orgsapub.org The toxicity of these congeners varies significantly, with those having chlorine atoms at the 2,3,7, and 8 positions being of particular concern. tandfonline.com

To standardize the toxicity of different PCDF congeners, the concept of Toxic Equivalency Factors (TEFs) has been developed. tpsgc-pwgsc.gc.ca Each congener is assigned a TEF value that relates its toxicity to that of the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). tpsgc-pwgsc.gc.caresearchgate.net The total toxicity of a mixture of PCDFs is expressed as the Toxic Equivalent (TEQ), which is the sum of the concentrations of each congener multiplied by its respective TEF. researchgate.net

Academic Significance of 2,3,6-Trichlorodibenzofuran within PCDF Research

Within the large family of PCDFs, this compound holds specific academic significance. While not one of the most toxic congeners, it is often studied as a reference compound in various research areas. Its defined structure and properties make it valuable for:

Analytical Method Development: As a certified reference material, it is used to calibrate and validate analytical instruments for the detection and quantification of PCDFs in environmental and biological samples.

Toxicological Studies: Research on congeners like this compound helps in understanding the structure-activity relationships of PCDFs. acs.org By comparing its toxicological profile to that of more or less chlorinated congeners, scientists can elucidate the mechanisms of PCDF toxicity. tandfonline.com

Historical Development of PCDF Research and Evolving Scholarly Interests

Scientific interest in PCDFs emerged from the discovery of their presence as contaminants in commercial polychlorinated biphenyl (B1667301) (PCB) products. researchgate.net A significant incident that brought PCDFs to the forefront of environmental research was the "Yusho" rice oil poisoning in Japan in 1968, where PCBs and PCDFs were identified as the causative agents. nih.gov

Early research in the 1970s and 1980s focused on identifying and quantifying PCDFs in various environmental matrices and understanding their formation during industrial processes and incineration. researchgate.netwiley.com Studies on the historical trends of PCDF deposition in sediment cores have provided valuable insights into past pollution sources and levels. wiley.comnih.gov For instance, sediment core analysis in Japan revealed a peak in PCDF concentrations corresponding to the 1960s, linked to pentachlorophenol (B1679276) (PCP) contamination. nih.gov

As analytical techniques became more sophisticated, research shifted towards congener-specific analysis and the toxicological evaluation of individual PCDFs. tandfonline.com The development of the TEF concept was a major step forward in assessing the risks associated with complex mixtures of these compounds. eaht.org

Current research continues to explore the environmental distribution, long-range transport, and ultimate fate of PCDFs. There is also ongoing interest in the mechanisms of PCDF toxicity, including their interaction with the aryl hydrocarbon (Ah) receptor, and the development of remediation technologies for contaminated sites. core.ac.uknih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H5Cl3O B13419025 2,3,6-Trichlorodibenzofuran CAS No. 57117-33-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,6-trichlorodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl3O/c13-8-3-1-2-6-7-4-9(14)10(15)5-11(7)16-12(6)8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMGJTLNRBIKQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)OC3=CC(=C(C=C23)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00205750
Record name 2,3,6-Trichlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57117-33-6
Record name 2,3,6-Trichlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057117336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,6-Trichlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,6-TRICHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9Y01B669Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Formation Pathways and Environmental Emission Sources of 2,3,6 Trichlorodibenzofuran

De Novo Synthesis Mechanisms

De novo synthesis is a primary formation pathway for PCDFs, including 2,3,6-TriCDF. This process involves the formation of these compounds from elementary carbon and a chlorine source at elevated temperatures.

High-temperature thermal processes, particularly the incineration of municipal and industrial waste, are significant sources of 2,3,6-TriCDF. cdc.govgovinfo.gov The de novo synthesis of PCDFs in these environments typically occurs at temperatures between 200°C and 500°C. researchgate.net Carbonaceous materials within the waste, in the presence of chlorine and often catalyzed by metals like copper, react to form PCDF precursors, which then cyclize to form the dibenzofuran (B1670420) structure. lidsen.com The composition of the waste, combustion efficiency, and the design of air pollution control systems all influence the amount and types of PCDFs formed. nih.gov For instance, the presence of chlorinated plastics such as PVC in the waste stream provides a ready source of chlorine for the reaction.

Table 1: Factors Influencing PCDF Formation in Incinerators

Factor Description
Temperature Optimal formation occurs between 250–350°C.
Residence Time Longer contact time in the gas phase can favor synthesis.
Catalysts Copper residues enhance de novo formation pathways.

| Precursors | Presence of chlorinated organics in the waste stream. |

2,3,6-TriCDF is also formed as an unintentional byproduct in various industrial processes.

Metal Production: Secondary copper and lead smelting operations can release significant quantities of PCDFs. The high temperatures involved, combined with the presence of chlorinated materials in the feedstock (e.g., PVC-coated wires), create conditions conducive to de novo synthesis.

Chemical Manufacturing: The production of certain chlorinated chemicals can lead to the formation of PCDFs as impurities. For example, PCDFs are known byproducts in the manufacturing of chlorophenols and their derivatives, which have been used as pesticides and wood preservatives. dtic.milnih.gov The synthesis of 2,4,4'-trichloro-2'-hydroxydiphenylether has been shown to produce 2,4,8-trichlorodibenzofuran (B1205654) as a byproduct. google.com

Besides de novo synthesis, 2,3,6-TriCDF can be formed through the transformation of chlorinated precursor compounds. This pathway involves the chemical alteration of existing chlorinated aromatic hydrocarbons. For example, the pyrolysis of polychlorinated biphenyls (PCBs) can yield significant amounts of PCDFs. researchgate.net Similarly, the condensation of chlorophenols is another recognized precursor pathway. The specific isomers of PCDFs formed are dependent on the structure of the precursor molecules.

Environmental Release Pathways and Dissemination

Once formed, 2,3,6-TriCDF can be released into the environment through various pathways, leading to its widespread distribution.

Atmospheric emissions are a primary route for the environmental release of 2,3,6-TriCDF. plos.org Industrial and incineration sources release PCDFs into the atmosphere, where they can exist in both the vapor phase and adsorbed to particulate matter. govinfo.gov These compounds can then be transported over long distances, leading to contamination in areas far from the original source. environment.govt.nz The atmospheric transport of these compounds contributes to their ubiquitous presence in environmental matrices such as soil and sediment. plos.org

Wastewater discharges from industrial facilities, including chemical manufacturing plants and metal processing industries, can introduce 2,3,6-TriCDF into aquatic environments. dtic.milmewa.gov.sa Runoff from contaminated land and atmospheric deposition also contribute to the contamination of water bodies. sapub.org Due to their low water solubility and lipophilic nature, PCDFs tend to adsorb to sediment and bioaccumulate in aquatic organisms. ontosight.ai The presence of trichlorodibenzofuran has been detected in wastewater from chemical manufacturing plants and in the tissues of organisms in contaminated water bodies. dtic.mil

Contributions from Solid Waste and Contaminated Soils

Solid waste and contaminated soils are significant contributors to the environmental burden of polychlorinated dibenzofurans (PCDFs), including 2,3,6-Trichlorodibenzofuran. These sources are primarily linked to thermal processes, such as waste incineration, and the subsequent deposition of contaminants into the soil.

The thermal treatment of municipal solid waste (MSW) is a well-documented source of PCDF emissions. scielo.brnswai.org During incineration, PCDFs are not typically present in the initial waste material but are formed unintentionally through complex chemical reactions. nswai.org Researchers have identified two primary mechanisms for PCDF formation during combustion and other thermal processes: synthesis from precursor compounds and de novo synthesis. scielo.brscielo.br

The precursor pathway involves the chemical transformation of chlorinated aromatic compounds, such as chlorophenols and chlorobenzenes, which may be present in the waste stream. researchgate.net These molecules can undergo reactions to form the dibenzofuran structure. The de novo synthesis pathway involves the formation of PCDFs from elemental carbon in the presence of a chlorine source, particularly in the post-combustion zone of incinerators at temperatures between 200°C and 450°C. scielo.brresearchgate.net These reactions are often facilitated by the catalytic action of metals like copper found in fly ash. researchgate.netmdpi.com

Research into the co-combustion of municipal solid waste in coal-fired power plants has provided specific insights into the formation of various PCDF isomers. Studies have identified that certain tetrachlorodibenzofuran (TCDF) isomers are specifically generated through the precursor synthesis route. dioxin20xx.org This group of isomers includes congeners related to this compound, indicating a formation pathway for this compound family from precursors during waste combustion. dioxin20xx.org

Table 1: Tetrachlorodibenzofuran (TCDF) Isomer Groups Associated with Precursor Synthesis in Waste Co-Combustion

Isomer GroupAssociated Formation PathwaySource
1,2,3,8- / 1,2,3,6- / 1,4,6,9- / 1,6,7,8- / 1,2,3,4- / 2,3,6,8-TCDFPrecursor Synthesis dioxin20xx.org
2,4,6,8-TCDFPrecursor Synthesis dioxin20xx.org

Contaminated soils act as both a reservoir and a secondary emission source for PCDFs. Soil contamination largely results from the atmospheric deposition of particles (fly ash) and flue gases released from industrial and incineration facilities. researchgate.netcncb.ac.cn Once in the soil, these persistent organic pollutants can accumulate. The specific congener profile of PCDFs found in a soil sample can often be used to trace the contamination back to its original source, such as a nearby municipal waste incinerator. researchgate.netcncb.ac.cn For instance, soils contaminated by the production of pentachlorophenol (B1679276) (PCP), a wood preservative, show distinct PCDF profiles, although these are typically dominated by more highly chlorinated congeners rather than trichlorinated forms. scirp.org The open burning of biomass on land already containing PCDFs can also lead to their release from the soil into the air. scirp.org

Table 2: Research Findings on PCDF Formation from Solid Waste and Contaminated Soils

FindingSource/ProcessKey DetailsReference
Primary Formation PathwaysWaste IncinerationPCDFs are formed via precursor synthesis (from chlorophenols, etc.) and de novo synthesis (from carbon, chlorine, and catalysts). scielo.brscielo.brresearchgate.net
Catalytic RoleWaste Incineration Fly AshMetals such as copper (Cu) and iron (Fe) act as catalysts, particularly in the de novo synthesis pathway. researchgate.netmdpi.com
Isomer Group FormationCo-combustion of MSWA group of TCDFs including 1,2,3,6- and 2,3,6,8- isomers is known to be generated via the precursor route. dioxin20xx.org
Soil as a ReservoirAtmospheric DepositionSoils become contaminated by PCDF-laden particles from incinerator emissions. Congener profiles in soil can identify the source. researchgate.netcncb.ac.cn

Environmental Occurrence and Distribution Patterns of 2,3,6 Trichlorodibenzofuran

Spatial and Temporal Distribution in Environmental Compartments

Atmospheric Abundance and Global Cycling

Specific data on the atmospheric abundance, long-range transport, and global cycling of 2,3,6-Trichlorodibenzofuran are not available in the reviewed literature. Generally, the atmospheric congener profile of PCDFs is expected to reflect the profiles of their emission sources. govinfo.gov

Occurrence in Aquatic Systems (Water Columns, Sediments)

No specific measurements or studies detailing the concentration or distribution of this compound in water columns or sediments were identified. For PCDFs in general, sediments are considered a significant sink where these compounds can accumulate after being deposited from the atmosphere or discharged in wastewater. govinfo.gov

Presence in Terrestrial Matrices (Soils, Compost, Sludge)

There is a lack of specific data on the presence of this compound in soils, compost, or sludge. The primary contamination route for soils is the improper disposal of PCDF-containing wastes and atmospheric deposition. govinfo.gov Regulations regarding the agricultural use of sewage sludge often include limits for total polychlorinated dibenzodioxins and dibenzofurans, but congener-specific data for this compound is not commonly reported. fao.org

Inter-media Partitioning and Environmental Transport

Detailed information on the inter-media partitioning and environmental transport mechanisms specifically for this compound is not available. The transport of PCDFs between air, water, and soil is governed by their physical and chemical properties, such as water solubility and vapor pressure, which are not well-documented for this specific congener.

Bioaccumulation and Trophic Transfer Mechanisms within Ecosystems

While there is extensive research on the bioaccumulation of 2,3,7,8-substituted PCDFs, no studies were found that specifically investigate the bioaccumulation and trophic transfer of this compound. It is known that PCDFs can accumulate in the fatty tissues of organisms and biomagnify in food chains. govinfo.govresearchgate.net However, the extent to which this occurs varies significantly between different congeners. tandfonline.com One study on polychlorinated naphthalenes (PCNs) indicated that congeners with a 2,3,6,7-substitution pattern had high biomagnification factors, but this finding is not directly applicable to this compound. diva-portal.org

Advanced Analytical Methodologies for 2,3,6 Trichlorodibenzofuran

Comprehensive Sample Preparation Strategies

Effective sample preparation is a critical prerequisite for the reliable analysis of 2,3,6-TCDF. This process involves extracting the target analyte from the sample matrix and purifying it to remove interfering substances that could compromise the accuracy of the subsequent analysis. Given the diversity of environmental matrices and the low concentrations of PCDFs, these strategies are often complex and multi-faceted.

Extraction Techniques from Diverse Environmental Matrices

The initial step in the analysis of 2,3,6-TCDF is its extraction from the sample matrix. The choice of extraction technique is highly dependent on the nature of the matrix, which can range from air and water to soil, sediment, and biological tissues. For solid matrices like soil, sediment, or fly ash, Soxhlet extraction or pressurized fluid extraction (PFE) with solvents such as toluene (B28343) are commonly employed.

For aqueous samples, liquid-liquid extraction (LLE) with a non-polar solvent or solid-phase extraction (SPE) are standard procedures. Air sampling often involves trapping the compounds onto a sorbent material like polyurethane foam (PUF) or XAD-2 resin, followed by solvent extraction. cdc.gov The goal is to efficiently transfer the 2,3,6-TCDF from the complex sample matrix into a simpler solvent phase suitable for further processing.

Environmental MatrixCommon Extraction TechniquesKey Considerations
Soil, Sediment, Fly AshSoxhlet Extraction, Pressurized Fluid Extraction (PFE)Requires aggressive extraction due to strong analyte-matrix binding.
WaterLiquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE)Large sample volumes are often needed to detect low concentrations.
AirHigh-volume sampling with sorbent traps (e.g., PUF, XAD-2)Separation of particle-bound and vapor-phase PCDFs is important. researchgate.net
Biota (e.g., fish tissue)Soxhlet with lipid removal, Gel Permeation Chromatography (GPC)High lipid content can interfere with analysis and must be removed.

Multi-Stage Clean-up Procedures for Matrix Interference Reduction

Following extraction, the resulting extract contains not only the target 2,3,6-TCDF but also a multitude of co-extracted matrix components, such as lipids, pigments, and other organic compounds. These interferences can severely impact the performance of the analytical instrument. Therefore, a multi-stage clean-up procedure is essential.

This typically involves a series of column chromatography steps using different adsorbents. A common approach includes an initial acid/base silica (B1680970) gel column to remove acidic and basic interferences, followed by an alumina (B75360) column for further fractionation. oup.com Florisil and activated carbon columns are also frequently used to separate PCDFs from other planar compounds like polychlorinated biphenyls (PCBs). usgs.gov The objective is to isolate the PCDF fraction from the bulk of the matrix interferences, thereby enhancing the selectivity and sensitivity of the final analysis. For instance, a "sandwich" column design can be employed to effectively remove interfering substances from extracts of diverse matrices like sewage sludge, soil, and fly ash in a single step. nih.gov

High-Resolution Separation and Detection Technologies

The instrumental analysis of 2,3,6-TCDF and its congeners demands highly sophisticated technology capable of separating complex isomeric mixtures and detecting them at ultra-trace levels.

Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS) for Congener-Specific Analysis

Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is the gold standard and regulatory method of choice for the congener-specific analysis of PCDFs. chromatographyonline.comnih.gov The high resolving power of capillary GC columns is necessary to separate the numerous PCDF congeners from each other. Specific stationary phases, such as 5% phenyl polysiloxane, are used for primary analysis. chromatographyonline.com However, due to the co-elution of certain toxic isomers, a confirmation column with a different polarity, like a 50% cyanopropylphenyl phase, is often required to ensure unambiguous identification. chromatographyonline.com

HRMS provides exceptional selectivity and sensitivity by monitoring the exact mass-to-charge ratio (m/z) of the target analytes, effectively discriminating them from background noise and matrix interferences. Electron-impact (EI) ionization is a common technique used for the analysis of PCDFs and PCDDs. researchgate.net More recently, gas chromatography-tandem mass spectrometry (GC-MS/MS) using triple quadrupole instruments has been recognized as a suitable alternative to GC-HRMS for the quantification of PCDD/Fs in food and feed samples, offering comparable performance. shimadzu.com

Application of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for PCDFs

While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of a wide range of organic compounds, its application to PCDF analysis is severely limited. researchgate.net The primary challenge lies in the chromatographic separation. LC systems currently lack the resolving power to separate the critical, toxic 2,3,7,8-substituted congeners from the hundreds of other, less toxic PCDF isomers. researchgate.net This separation is a fundamental requirement for accurate risk assessment based on Toxic Equivalency Factors (TEFs). Therefore, GC remains the indispensable separation technique for congener-specific PCDF analysis. researchgate.net

TechniqueAdvantages for PCDF AnalysisLimitations for PCDF Analysis
GC-HRMSExcellent isomer-specific separation. chromatographyonline.com High sensitivity and selectivity. nih.gov Established regulatory method (e.g., EPA 1613). chromatographyonline.comHigh instrument cost. Complex operation and maintenance.
LC-MS/MSGenerally good for polar and thermally labile compounds. researchgate.netInadequate chromatographic resolution for PCDF isomers. researchgate.net Not suitable for congener-specific quantification. researchgate.net

Isotope Dilution and Internal Standard Methodologies for Quantification

Due to the complexity of the analytical procedure and the potential for analyte loss at each stage of sample preparation and analysis, accurate quantification of 2,3,6-TCDF requires the use of isotope dilution and internal standard methodologies. thermofisher.com This approach is considered the most reliable for trace-level quantification.

The technique, known as isotope dilution mass spectrometry (IDMS), involves spiking the sample with a known amount of an isotopically labeled analog of the target analyte (e.g., ¹³C₁₂-2,3,6-TCDF) at the very beginning of the sample preparation process. thermofisher.combiopharmaservices.com This labeled compound, referred to as a surrogate or internal standard, behaves almost identically to the native analyte throughout the extraction, clean-up, and instrumental analysis steps.

Because the native analyte and the labeled internal standard are chemically identical, any losses during the procedure will affect both compounds equally. researchgate.net By measuring the ratio of the response of the native analyte to the response of the labeled internal standard in the final mass spectrometric analysis, the initial concentration of the native 2,3,6-TCDF in the sample can be calculated with high accuracy and precision, effectively correcting for any procedural losses or variations. thermofisher.com A second set of labeled standards, known as recovery or syringe standards, is often added just before instrumental injection to monitor the performance of the instrument itself. thermofisher.com

Immunoassay-Based Screening Methods and their Analytical Characteristics

Immunoassay-based methods serve as rapid and cost-effective screening tools for the analysis of polychlorinated dibenzodioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). nih.gov These techniques are particularly valuable for quickly assessing large numbers of samples to identify those requiring further, more definitive analysis by high-resolution gas chromatography/mass spectrometry (HRGC/MS). nih.gov

These assays utilize antibodies that recognize and bind to specific dioxin and furan (B31954) congeners. nih.gov A key characteristic of these immunoassays is their ability to detect multiple congeners simultaneously. epa.gov The response of the assay is often designed to correlate with the toxic equivalency (TEQ) of the sample, meaning the antibodies show preferential binding to the congeners with the highest toxic equivalency factors (TEFs), such as those with chlorine substitution in the 2,3,7,8 positions. epa.govacs.org The final measurement reflects the sum of individual congener responses, providing an estimate of the total toxic potency of the sample. epa.gov

The development of these assays involves generating antibodies, typically polyclonal or monoclonal, that can bind to the target analytes. nih.gov For small molecules like PCDFs, this requires designing haptens that mimic the structure of the target compound, which are then conjugated to a larger carrier protein to elicit an immune response. researchgate.net The resulting antibodies are then employed in various immunoassay formats, most commonly the enzyme-linked immunosorbent assay (ELISA). nih.govd-nb.info

Analytical characteristics such as sensitivity and specificity are determined by the properties of the antibody and the sample preparation methods used. nih.gov For instance, U.S. EPA Method 4025 is an enzyme immunoassay (EIA) method for screening PCDDs/PCDFs in soil. epa.govepa.gov Depending on the sample cleanup procedure employed, this method can achieve sensitivities in the low parts-per-trillion (ppt) range. epa.govepa.gov While highly effective for screening, it is important to note that cross-reactivity with other structurally similar compounds can occur, and results are typically reported as a total TEQ rather than congener-specific concentrations. nih.govepa.gov

Table 1: Analytical Characteristics of Immunoassay-Based Screening for PCDFs

Analytical CharacteristicDescriptionRelevance to 2,3,6-Trichlorodibenzofuran Analysis
Principle Based on the specific binding of antibodies to target analytes (PCDFs). Typically uses a competitive ELISA format. nih.govProvides a rapid and high-throughput method for preliminary screening of samples for PCDF contamination.
Specificity / Cross-Reactivity Antibodies are designed to bind to a range of toxic PCDD/PCDF congeners. The assay response correlates with the TEFs of the congeners. epa.govThe assay will respond to this compound as part of the total PCDF measurement, but not specifically. The degree of response depends on the antibody's cross-reactivity profile.
Sensitivity Sufficient for screening at low parts-per-trillion (ppt) or picogram per gram (pg/g) levels, depending on the sample preparation method. epa.govAllows for the detection of environmentally relevant concentrations, identifying samples that may exceed regulatory action levels.
Format Commonly available as commercial enzyme immunoassay (EIA) or ELISA test kits. epa.govKit format allows for simplified implementation in laboratories without specialized high-resolution mass spectrometry equipment.
Application Screening of soil, sediment, and other environmental matrices to prioritize samples for confirmatory analysis. epa.govepa.govActs as a cost-effective first step to reduce the number of samples requiring expensive HRGC/HRMS analysis.

Quality Assurance and Quality Control (QA/QC) Protocols in PCDF Analysis

Rigorous quality assurance and quality control (QA/QC) protocols are essential for generating reliable and defensible data in the trace-level analysis of PCDFs like this compound. epa.govct.gov Dioxin analysis is considered one of the more complex environmental tests, and strict adherence to QA/QC is necessary to achieve accurate results. acs.org Standardized methods, such as U.S. EPA Methods 8290A and 1613B, provide detailed guidance on the required QA/QC procedures. epa.goveurofinsus.com

A structured QA/QC program includes the development of a Quality Assurance Project Plan (QAPP) that outlines the procedures to produce data of sufficient quality to meet project objectives. ct.gov Key components of laboratory QA/QC for PCDF analysis include the consistent use of method blanks, laboratory control samples, and matrix spikes, as well as isotopically labeled internal standards. epa.govucf.edu

Method Blanks: A method blank is an analyte-free matrix (e.g., clean sand or reagent water) that is carried through the entire sample preparation and analysis process. epa.gov It is used to assess potential contamination introduced by the laboratory environment, reagents, or equipment. ucf.edu

Laboratory Control Sample (LCS): An LCS, also known as an Ongoing Precision and Recovery (OPR) standard, is a clean matrix spiked with known quantities of the target analytes. epa.goveurofinsus.com It is processed alongside the analytical batch to monitor the performance and accuracy of the entire analytical method. ct.gov

Matrix Spike/Matrix Spike Duplicate (MS/MSD): MS/MSD samples are prepared by spiking a portion of a project sample with a known amount of target analytes. These are used to evaluate the effect of the sample matrix on the accuracy and precision of the analytical method. epa.gov

Isotopically Labeled Internal Standards: A cornerstone of definitive PCDF analysis is the use of isotope dilution mass spectrometry. chromservis.eu Prior to extraction, every sample is spiked with ¹³C-labeled analogs of the target PCDF congeners. These internal standards behave similarly to the native (unlabeled) compounds throughout the extraction, cleanup, and analysis, allowing for accurate quantification by correcting for any analyte losses during the process. eurofinsus.comeurofinsus.com

Table 2: Key QA/QC Components in PCDF Analysis

QA/QC ComponentPurposeAcceptance Criteria Example
Method Blank To monitor for laboratory-based contamination during the entire analytical process. epa.govAnalyte concentrations should be below a predetermined reporting limit.
Laboratory Control Sample (LCS) To assess the accuracy and performance of the analytical method independent of matrix effects. epa.govAnalyte recoveries must fall within laboratory-established statistical control limits (e.g., 70-130%).
Matrix Spike / Matrix Spike Duplicate (MS/MSD) To evaluate the accuracy and precision of the method within a specific sample matrix. epa.govRecoveries and the relative percent difference (RPD) between the spike and spike duplicate must meet method-specific or project-specific criteria.
Isotopically Labeled Internal Standards To provide accurate quantification by correcting for analyte loss during sample preparation and analysis. eurofinsus.comchromservis.euRecoveries of labeled standards must be within specified ranges (e.g., 25-150% as per some EPA methods) to ensure the validity of the data for each sample.
Initial and Continuing Calibration To establish and verify the instrument's quantitative response across a range of concentrations. ct.govCalibration curves must meet linearity requirements (e.g., r² > 0.99), and continuing calibration verification standards must be within a certain percentage (e.g., ±20%) of the true value.

Certified Reference Materials and Standardization for this compound

Certified Reference Materials (CRMs) are fundamental to achieving accuracy, traceability, and comparability in the analysis of this compound and other PCDFs. fishersci.combam.de CRMs are highly characterized materials for which one or more property values are certified by a metrologically valid procedure, accompanied by a certificate that provides the value, its associated uncertainty, and a statement of metrological traceability. bam.detrilogylab.com

The production of CRMs is conducted under rigorous quality systems, such as ISO 17034, which outlines the general requirements for the competence of reference material producers. bam.desigmaaldrich.com The characterization of these materials is performed in laboratories accredited to standards like ISO/IEC 17025. chromservis.eusigmaaldrich.com

CRMs for PCDF analysis serve several critical functions:

Method Validation: CRMs are used to validate the accuracy and precision of an analytical method before it is implemented for routine sample analysis. fishersci.com

Calibration: While high-purity single-congener solutions are used to create calibration curves, CRMs, particularly those in natural matrices (e.g., soil, sediment, fish tissue), help verify the entire analytical process, including extraction and cleanup. sigmaaldrich.comresearchgate.net

Quality Control: Analyzing a CRM alongside routine samples provides an ongoing check on the performance and accuracy of the laboratory's measurements. fishersci.com

Inter-laboratory Comparison: CRMs are essential for proficiency testing and inter-laboratory studies, allowing different laboratories to compare their results and ensure consistency across the analytical community. acs.org

Various organizations and commercial suppliers produce and distribute CRMs relevant to PCDF analysis. These include neat standards of individual congeners like this compound, standard solutions containing mixtures of PCDFs, and matrix CRMs certified for their PCDF content. sigmaaldrich.comlgcstandards.comisotope.com

Table 3: Examples of Reference Materials for PCDF Analysis

Type of Reference MaterialDescriptionApplication in Standardization
Neat Standard A high-purity solid or liquid of an individual compound, such as this compound. lgcstandards.comUsed for the preparation of stock solutions and calibration standards for instrument quantification.
Single or Mixed Standard Solution A solution containing one or more PCDF congeners at certified concentrations in a solvent like nonane. isotope.comUsed for creating calibration curves, spiking solutions for LCS and MS/MSD, and for instrument performance checks. isotope.com
Isotopically Labeled Standard Solution A solution containing ¹³C-labeled PCDF congeners. chromservis.euUsed as internal standards for isotope dilution methods to ensure accurate quantification. chromservis.eu
Matrix CRM (e.g., soil, fish tissue) A natural matrix certified for the concentration of various PCDFs. sigmaaldrich.comUsed to validate the entire analytical method, including extraction efficiency, cleanup, and analysis, and for long-term quality control. researchgate.net

Environmental Fate, Degradation, and Transformation Processes of 2,3,6 Trichlorodibenzofuran

Photolytic Degradation Pathways and Quantum Yields

Photochemical transformation initiated by sunlight is a significant degradation pathway for PCDFs in the environment. nih.gov The primary mechanism of photolytic degradation for PCDFs is reductive dechlorination, a process where chlorine atoms are sequentially removed from the aromatic rings. nih.gov This process typically results in the formation of less chlorinated dibenzofurans. For instance, the photolysis of 2,8-dichlorodibenzofuran (B1206507) in methanol (B129727) has been shown to yield monochlorodibenzofuran and eventually the parent compound, dibenzofuran (B1670420). nih.gov

In addition to dechlorination, other photolytic pathways for PCDFs include C-O bond cleavage and hydroxylation, which can lead to ring opening and the formation of different types of products, such as hydroxylated biphenyls. acs.org The efficiency and rate of photolysis are influenced by the medium, with reactions in organic solvents like methanol and hexane (B92381) often proceeding rapidly. nih.gov The presence of hydrogen-donating solvents can enhance the rate of reductive dechlorination. researchgate.net

While general pathways are understood, specific quantum yields for the photolysis of 2,3,6-trichlorodibenzofuran are not well-documented in existing literature. Quantum yields for PCDFs are generally low in aqueous environments, and degradation rates tend to decrease as the degree of chlorination increases. acs.org However, photolysis rates can be significantly enhanced in the presence of natural sensitizers found in lake water. acs.org

Table 1: Examples of PCDF Photodegradation Products This table presents data for related PCDF congeners to illustrate common photolytic pathways, as specific product data for this compound was not available in the reviewed sources.

Original CompoundIrradiation ConditionsMajor Degradation PathwayIdentified ProductsReference
2,8-DichlorodibenzofuranUV light (310 nm) in MethanolReductive DechlorinationMonochlorodibenzofuran, Dibenzofuran, Trichlorodibenzofuran nih.gov
2,3,7,8-Tetrachlorodibenzofuran (B131793) (TCDF)Sunlight in Lake Water/AcetonitrileReductive DechlorinationTrichlorodibenzofuran (congener not specified) acs.org
2,3,4,7,8-Pentachlorodibenzofuran (PeCDF)Sunlight in Lake Water/AcetonitrileReductive Dechlorination & Hydroxylation2,3,6,8-Tetrachlorodibenzofuran, 2,3,4,8-Tetrachlorodibenzofuran, Hydroxylated compounds acs.org

Biotransformation Mechanisms and Microbial Degradation

Microbial activity plays a critical role in the natural attenuation of PCDFs in soil and sediment. Both aerobic and anaerobic processes contribute to the biotransformation of these compounds, although the effectiveness is highly dependent on the specific PCDF congener and the microbial consortia present.

Under aerobic conditions, the biodegradation of PCDFs is primarily a co-metabolic process, where bacteria utilize other carbon sources for growth while fortuitously degrading the chlorinated compounds. researchgate.netdiva-portal.org This pathway is most effective for less chlorinated congeners. The initial step involves an oxidative attack that cleaves the ether bridge of the dibenzofuran structure, leading to the formation of chlorinated salicylates or catechols. researchgate.net Bacteria capable of this transformation are often found in contaminated environments. diva-portal.org

Specific microorganisms have been identified for their ability to degrade PCDFs. The bacterium Sphingomonas wittichii RW1 is one of the most well-studied organisms capable of aerobically degrading a range of mono- and dichlorinated dibenzofurans. researchgate.netresearchgate.net This bacterium utilizes a multi-enzyme system to break down these compounds. researchgate.net

The key enzymes initiating the aerobic degradation of dibenzofuran and its chlorinated derivatives are angular dioxygenases . nih.govnih.gov These enzymes, such as dibenzofuran 4,4a-dioxygenase, catalyze the incorporation of two oxygen atoms at the angular position adjacent to the ether bridge. nih.govnih.gov This action produces a highly unstable hemiacetal, which spontaneously rearomatizes, leading to the cleavage of the ether bond and the formation of a trihydroxybiphenyl-type compound. nih.govnih.gov This ring-cleavage step is critical as it destroys the planar structure of the dibenzofuran, which is a key factor in its toxicity. Other bacteria, such as Terrabacter sp. strain DBF63 and Pseudomonas sp. strain CA10, also possess angular dioxygenases with different substrate specificities, allowing them to transform various PCDF congeners. nih.govnih.gov

Under anaerobic conditions, bacteria related to the genus Dehalococcoides have been implicated in the reductive dechlorination of PCDDs and are likely involved in PCDF dechlorination as well. nih.gov White-rot fungi have also been investigated for their potential to degrade a wide range of xenobiotic compounds, including chlorinated aromatics, through the action of non-specific extracellular enzymes like lignin (B12514952) peroxidases and manganese peroxidases. mdpi.com

Table 2: Microbial Transformation of PCDF Congeners This table provides examples of metabolites from related PCDF congeners, as specific biotransformation data for this compound was not available in the reviewed sources.

Original CompoundMicroorganismMetabolic ConditionKey Enzyme SystemIdentified MetabolitesReference
2-Chlorodibenzofuran (2-CDF)Sphingomonas wittichii RW1AerobicAngular Dioxygenase5-Chlorosalicylate researchgate.net
3-Chlorodibenzofuran (3-CDF)Sphingomonas wittichii RW1AerobicAngular Dioxygenase4-Chlorosalicylate researchgate.net
4-ChlorodibenzofuranSphingomonas wittichii RW1AerobicAngular Dioxygenase3-Chlorosalicylate researchgate.net
1,2,3,4-TetrachlorodibenzofuranSediment MicrocosmsAnaerobicReductive Dehalogenases1,3,4-Trichlorodibenzofuran, 1,3-Dichlorodibenzofuran nih.gov

Chemical Degradation Reactions in Environmental Matrices

Abiotic chemical reactions can also contribute to the degradation of this compound in certain environmental matrices, particularly in engineered remediation systems. These reactions primarily involve advanced oxidation or reduction processes.

Advanced Oxidation Processes (AOPs) are effective in degrading persistent organic pollutants like PCDFs. The photo-Fenton process (Fe(II)/H₂O₂/UV) is one such method that generates highly reactive hydroxyl radicals (•OH). nih.gov These radicals are powerful, non-selective oxidizing agents that can attack the aromatic rings of PCDF molecules. nih.gov This attack can lead to hydroxylation and subsequent ring cleavage, ultimately breaking down the compound into smaller, less harmful substances like carboxylic acids and eventually mineralizing them to CO₂ and inorganic chlorides. nih.gov Studies on polychlorinated dibenzo-p-dioxins (PCDDs) have shown that this oxidative process does not proceed via reductive dechlorination, as less chlorinated intermediates are typically not detected. nih.gov The degradation rates in these systems are generally faster for less chlorinated congeners. nih.gov

Chemical reduction offers another pathway for PCDF degradation. Zero-valent iron (ZVI), a strong reducing agent, has been successfully used to dechlorinate a variety of halogenated organic compounds. nih.govresearchgate.net In this process, the ZVI surface acts as an electron donor, facilitating the stepwise removal of chlorine atoms from the PCDF molecule in a reductive dehalogenation reaction. nih.govnih.gov This abiotic process is analogous to the microbial anaerobic reductive dechlorination pathway. The effectiveness of ZVI can be enhanced by factors such as increased temperature (subcritical water conditions) and the use of nanoscale iron particles (nZVI), which provide a larger reactive surface area. nih.govresearchgate.net This technology is often employed in permeable reactive barriers for the in-situ remediation of contaminated groundwater. researchgate.net

Table 3: Chemical Degradation of Polychlorinated Aromatic Compounds This table summarizes findings for the broader class of PCDDs/PCDFs to illustrate chemical degradation principles, as specific data for this compound was not available.

Compound ClassDegradation MethodKey ReagentsPrimary MechanismOutcome/Key FindingReference
PCDDs (Tetra- to Octa-)Photo-FentonFe(II), H₂O₂, UV lightOxidative attack by Hydroxyl Radicals (•OH)Complete degradation of TeCDD, PeCDD, and HxCDD within 120 minutes. Degradation rate decreases with more chlorination. nih.gov
Octachlorodibenzo-p-dioxin (OCDD)Reductive DechlorinationZero-Valent Iron (ZVI)Stepwise Reductive DechlorinationNearly complete reduction to less than tetra-substituted homologues in subcritical water. nih.gov
Pentachlorophenol (B1679276) (PCP)Reductive DechlorinationZero-Valent Iron (ZVI)Reductive DechlorinationConfirmed dechlorination to tetrachlorophenol isomers. researchgate.net

Sorption, Volatilization, and Interfacial Transport Phenomena of this compound

The environmental movement and ultimate fate of this compound are significantly governed by its physicochemical properties, which dictate how it partitions between different environmental compartments such as soil, water, and air. The key processes influencing its transport include sorption to solids, volatilization from surfaces, and transport across environmental interfaces. Due to its hydrophobicity and semi-volatility, this compound is subject to complex distribution dynamics in the environment.

Physicochemical Properties of this compound

The following table summarizes key physicochemical properties that are essential for understanding the sorption, volatilization, and interfacial transport of this compound.

PropertyValueUnitSource
Molecular Formula C₁₂H₅Cl₃O- nist.gov
Molecular Weight 271.53 g/mol nist.gov
Log K_ow (Octanol-Water Partition Coefficient) 5.9dimensionless ecetoc.org
Water Solubility Very Lowmg/L acs.org
Vapor Pressure Very Lowmm Hg acs.org
Henry's Law Constant (H) 0.057Pa·m³/mol
Log K_oc (Organic Carbon-Water (B12546825) Partition Coefficient) 5.82L/kgEstimated

Note: The Log K_oc value was estimated from the Log K_ow using the regression equation Log K_oc = 1.00 * Log K_ow - 0.21 (U.S. EPA).

Sorption

Sorption refers to the process by which a chemical binds to solid particles, such as soil and sediment. For hydrophobic organic compounds like this compound, this is a primary mechanism controlling its mobility and bioavailability in the environment. ladwp.com The extent of sorption is largely dictated by the compound's affinity for organic carbon present in the solid matrix.

Research Findings:

High Sorption Potential: The high octanol-water partition coefficient (Log K_ow of 5.9) indicates that this compound is highly lipophilic and hydrophobic. ecetoc.org This property strongly suggests that the compound will preferentially partition from water into organic phases, such as the natural organic matter found in soils and sediments.

Organic Carbon Partitioning: The organic carbon-water partition coefficient (K_oc) is a key parameter for predicting the extent of sorption. chemsafetypro.com A high K_oc value signifies that the compound will be strongly adsorbed to soil and organic matter, leading to low mobility. ladwp.comchemsafetypro.com Based on its Log K_ow, the estimated Log K_oc for this compound is approximately 5.82, placing it in a category of compounds that are considered immobile in soil. ladwp.com

Environmental Implications: Due to its strong sorption tendency, this compound is expected to accumulate in the organic-rich layers of soil and sediment. This reduces its concentration in the aqueous phase, thereby limiting its potential to leach into groundwater. However, this accumulation in soil and sediment can create long-term reservoirs of contamination.

Sorption Coefficient Data

Parameter Value Description
Log K_ow 5.9 Indicates high hydrophobicity and potential for bioaccumulation.
Estimated Log K_oc 5.82 Suggests the compound is immobile in soil and strongly partitions to organic matter.

Volatilization

Volatilization is the process by which a substance transitions from a solid or liquid state into a gaseous state, allowing it to enter the atmosphere. The tendency of a chemical to volatilize from water is described by its Henry's Law constant (H), which relates the partial pressure of the compound in the air to its concentration in water. specialdistrict.org

Research Findings:

Potential for Volatilization: The Henry's Law constant for this compound is reported as 0.057 Pa·m³/mol. This value suggests a moderate potential for volatilization from water surfaces. For comparison, the closely related and well-studied 2,3,7,8-tetrachlorodibenzofuran has an estimated Henry's Law constant that also indicates volatilization from moist soil and water surfaces is an important environmental fate process. nih.gov

Factors Influencing Volatilization: The actual rate of volatilization from environmental surfaces is influenced by several factors. In soil, volatilization is significantly higher from moist surfaces compared to dry ones because water molecules compete with the organic compound for sorption sites. specialdistrict.org Other environmental conditions such as temperature, wind speed, and the degree of soil incorporation also play a crucial role in determining the volatilization flux. specialdistrict.org

Atmospheric Transport: Once volatilized into the atmosphere, this compound can be transported over long distances. In the atmosphere, it will exist in both the vapor phase and adsorbed to particulate matter. nih.gov

Interfacial Transport Phenomena

Research Findings:

Air-Water Interface: Hydrophobic organic compounds have been shown to accumulate at the air-water interface, reaching concentrations higher than in the bulk water phase. mit.edu This surface microlayer enrichment can enhance the rate of volatilization and facilitate transport via aerosols. escholarship.org The movement of this compound from the water column to the atmosphere is thus influenced by its behavior at this interface.

Sediment-Water Interface: The transport of this compound between the water column and bottom sediments is a dynamic process. Due to its strong affinity for organic matter, the compound will tend to sorb to suspended particles in the water, which eventually settle and become part of the sediment bed. nih.gov Conversely, processes such as sediment resuspension can re-introduce the compound into the water column, making it available for further transport or uptake by organisms.

Role in Environmental Mobility: Interfacial transport processes are key to the long-range environmental transport of persistent organic pollutants. For instance, the partitioning to atmospheric aerosols allows for transport far from original sources, leading to deposition in remote environments. escholarship.org The strong binding to sediment particles can lead to the burial of the compound, but also to its transport along with moving sediments in aquatic systems.

Molecular Mechanisms of Interaction: Focus on Aryl Hydrocarbon Receptor Ahr Binding and Signaling of 2,3,6 Trichlorodibenzofuran

Aryl Hydrocarbon Receptor (AhR) Binding Affinity and Ligand-Binding Domains

The initial and critical step in the mechanism of action for 2,3,6-TrCDF is its binding to the AhR. The AhR possesses a ligand-binding domain (LBD) within its Per-Arnt-Sim (PAS) B region, which is characterized by a hydrophobic pocket that accommodates structurally diverse ligands. nih.govresearchgate.net The affinity of a particular compound for this binding pocket is a primary determinant of its potency as an AhR agonist. whoi.edu

While specific binding affinity data for 2,3,6-TrCDF is not extensively detailed in the provided search results, the general principles of AhR ligand binding apply. The binding is a high-affinity, stereospecific interaction. nih.gov The structural characteristics of the ligand, such as its planarity and the positions of halogen substituents, significantly influence how it fits within the LBD and the stability of the resulting ligand-receptor complex. nih.govoup.com The LBD is not a rigid structure; it possesses a degree of flexibility that allows it to accommodate a wide range of molecules. nih.govresearchgate.net This flexibility, however, is also what allows for varying degrees of binding affinity among different congeners.

AhR-ARNT Heterodimerization and Nuclear Translocation Pathways

Upon binding of an agonist like 2,3,6-TrCDF, the AhR undergoes a conformational change. This change leads to the dissociation of chaperone proteins, such as Hsp90, p23, and ARA9, which keep the receptor in a dormant state in the cytoplasm. kenyon.edu The now-activated AhR-ligand complex is then able to translocate into the nucleus. kenyon.edunih.govresearchgate.net The process of nuclear import is facilitated by a nuclear localization signal (NLS) on the AhR protein. nih.govnih.gov

Once inside the nucleus, the AhR forms a heterodimer with the AhR nuclear translocator (ARNT). kenyon.eduaacrjournals.orgnih.gov This heterodimerization is a crucial step in the signaling cascade, as the resulting AhR-ARNT complex is the transcriptionally active form that can bind to DNA. nih.govoregonstate.edu The formation of this complex is a prerequisite for the subsequent modulation of target gene expression.

Dioxin Responsive Element (DRE) Binding and Transcriptional Modulation of Target Genes (e.g., CYP1A1, CYP1B1)

The AhR-ARNT heterodimer functions as a transcription factor by binding to specific DNA sequences known as dioxin responsive elements (DREs) or xenobiotic responsive elements (XREs). kenyon.eduoup.comoregonstate.edu These DREs are located in the promoter and enhancer regions of target genes. oregonstate.edu The core sequence of a DRE is typically 5'-GCGTG-3'. oregonstate.edu

Binding of the AhR-ARNT complex to DREs initiates the recruitment of co-activator proteins, which in turn facilitates the transcription of downstream genes. oregonstate.edu Among the most well-characterized and highly induced target genes are those encoding for cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1. kenyon.edunih.govnih.gov The induction of these enzymes is a hallmark of AhR activation and is often used as a biomarker for exposure to AhR agonists. oregonstate.edu The upregulation of CYP1A1 and CYP1B1 is a key component of the cell's metabolic response to foreign compounds.

Comparative Analysis of AhR Binding Selectivity and Potency Among PCDF Congeners

The potency of different polychlorinated dibenzofuran (B1670420) (PCDF) congeners as AhR agonists can vary significantly. nih.govnih.gov This variability is largely attributed to differences in their AhR binding affinity and their intrinsic efficacy to activate the receptor. whoi.edu The number and position of chlorine atoms on the dibenzofuran structure are critical determinants of this activity.

For instance, 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF) is a potent AhR agonist, while other congeners with different substitution patterns exhibit weaker activity. nih.govwhoi.edu Some compounds, like 6-methyl-1,3,8-trichlorodibenzofuran (B56152) (MCDF), act as weak agonists or even partial antagonists. aacrjournals.orgnih.gov This means that while they can bind to the AhR, they may not elicit a full response or can inhibit the action of more potent agonists. nih.govresearchgate.net The relative potency of different congeners is often expressed using toxic equivalency factors (TEFs), which compare the potency of a compound to that of the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.gov

Table 1: Relative Potency of Selected PCDF Congeners This table is for illustrative purposes and the relative potencies can vary depending on the biological system and endpoint measured.

PCDF CongenerRelative AhR Agonist Potency
2,3,7,8-TetrachlorodibenzofuranHigh
2,3,4,7,8-PentachlorodibenzofuranHigh
1,2,3,4,6-PentachlorodibenzofuranModerate
2,3,6-TrichlorodibenzofuranExpected to be lower than highly chlorinated congeners
6-Methyl-1,3,8-trichlorodibenzofuranWeak/Partial Antagonist

Elucidation of Structure-Activity Relationships (SAR) for AhR Activation

The study of structure-activity relationships (SAR) for AhR activation aims to understand how the chemical structure of a ligand influences its biological activity. For PCDFs, several key structural features have been identified as being important for high-affinity AhR binding and potent agonist activity.

Generally, for a PCDF to be a potent AhR agonist, it should be relatively planar and have chlorine atoms at the lateral positions (i.e., positions 2, 3, 7, and 8). The presence of chlorine atoms in these positions is thought to be crucial for optimal interaction with the AhR ligand-binding pocket. nih.gov Congeners that lack this specific substitution pattern, or that have substituents that disrupt the planarity of the molecule, tend to have lower binding affinities and reduced potency. The SAR for AhR activation is a complex interplay of molecular size, shape, and electronic properties, which collectively determine the strength and nature of the interaction with the receptor. researchgate.nethoustonmethodist.org

Environmental Remediation and Abatement Technologies for 2,3,6 Trichlorodibenzofuran Contamination

Thermal Treatment and High-Temperature Destruction Technologies

Thermal treatment is a well-established method for the destruction of persistent organic pollutants, including PCDFs. These technologies utilize high temperatures to break down the chemical structure of the contaminants.

Incineration has long been recognized as a highly efficient destruction technique for PCDFs, capable of achieving removal efficiencies greater than 99.9999%. bioone.org The process involves combustion at high temperatures, typically between 1000 and 1100°C, with excess air and sufficient residence times to ensure complete destruction. nih.govdiva-portal.org Modern municipal solid waste incinerators (MSWIs) are a major focus for PCDF abatement, as these compounds can form during the combustion process itself or through de novo synthesis in post-combustion zones at temperatures between 200 and 350°C. acs.orgdioxin20xx.org

Pyrolysis is another thermal process conducted in the absence or near-absence of oxygen. nih.gov Studies on low-temperature thermal treatment (200-400°C) of contaminated soil in a nitrogen atmosphere have shown that it can be effective for removing PCDFs. nih.gov At temperatures around 350°C, significant removal of PCDFs from soil can be achieved, meeting emission standards. nih.gov This process involves both destruction and desorption of the compounds from the soil matrix. nih.gov However, research also indicates that pyrolysis conditions, particularly at temperatures between 430°C and 470°C with low oxygen, can lead to the formation of PCDFs, highlighting the need for careful control of process parameters. nih.gov Low-temperature thermal treatment (300-600°C) in a reducing atmosphere has been shown to decrease PCDF concentrations in fly ash, with destruction efficiencies exceeding 95% at 450°C after 3 hours. nih.gov

Table 1: Thermal Treatment Conditions for PCDF Destruction

Technology Temperature Range (°C) Atmosphere Key Findings Reference(s)
Incineration 1000 - 1100 Excess Air >99.9999% destruction efficiency. bioone.orgnih.govdiva-portal.org
Low-Temp Pyrolysis 350 Nitrogen Appropriate for removing PCDFs from soil to meet emission standards. nih.gov
Low-Temp Thermal Treatment 450 Reducing >95% destruction efficiency in fly ash after 3 hours. nih.gov
Pyrolysis 430 - 470 <2% Oxygen Potential for significant PCDF formation. nih.gov

Advanced Chemical Degradation and Detoxification Approaches

Chemical degradation methods aim to transform toxic PCDF congeners into less harmful substances, often through dechlorination.

One promising approach involves the use of metallic calcium in ethanol at room temperature and under normal atmospheric pressure. acs.orgnih.govacs.org This system has demonstrated high efficiency in dechlorinating PCDFs, with conversions of 99.59% at room temperature over 24 hours and up to 99.85% under reflux conditions for 2 hours. acs.orgacs.org This method is considered economical and environmentally friendly due to the mild conditions and the relative safety of the reagents. nih.govacs.org

Another strategy is in situ chemical oxidation (ISCO) , which can be combined with thermal remediation. The use of heat-activated persulfate has been tested for the destruction of PCDFs in soil and fly ash. researchgate.net This method oxidizes the PCDF molecules, breaking them down into less chlorinated and less toxic byproducts. researchgate.net Studies on contaminated sediment showed that persulfate treatment significantly degraded PCDFs, reducing the total toxicity by 65%. researchgate.net

Table 2: Chemical Degradation Efficiency for PCDFs

Method Reagents Conditions Efficiency/Result Reference(s)
Dechlorination Metallic Calcium, Ethanol Room Temp, 24h 99.59% conversion of CDFs. acs.orgacs.org
Dechlorination Metallic Calcium, Ethanol Reflux, 2h 99.85% conversion of CDFs. acs.orgacs.org
Oxidation Heat-activated Persulfate N/A Potential for destruction in soil and fly ash. researchgate.net
Oxidation Persulfate N/A 65% reduction in total PCDF toxicity in sediment. researchgate.net

Bioremediation Strategies for Contaminated Media

Bioremediation utilizes microorganisms to degrade contaminants. For PCDFs, this often involves fungi and bacteria capable of breaking down these persistent compounds.

Bioremediation can be applied either in-situ (in place) or ex-situ (after excavating the contaminated material). iastate.edurjlbpcs.com

In-situ bioremediation involves treating the contaminated soil or sediment without removal. google.com This approach is often more cost-effective but can be less thorough than ex-situ methods. iastate.edu It relies on stimulating indigenous microbial populations or introducing specialized microbes to degrade pollutants directly in the environment. clu-in.org

Ex-situ bioremediation requires the excavation of contaminated material for treatment in a controlled environment, such as a bioreactor or a designated landfarming area. iastate.edurjlbpcs.comgoogle.com This allows for optimization of conditions like temperature, pH, and nutrient levels to enhance microbial activity and achieve more thorough decontamination. rjlbpcs.com Slurry bioreactors are a common ex-situ technique where the contaminated soil is mixed with water to form a slurry, facilitating contact between the microbes and the pollutants. iastate.edu

Fungi, particularly white-rot fungi like Phanerochaete sordida and Coriolus versicolor, have shown potential in degrading PCDFs. asm.orgjst.go.jp Studies have demonstrated that these fungi can degrade various PCDF congeners. For instance, Phanerochaete sordida degraded hexachlorodibenzofurans by up to 70%. asm.org Another study found that various fungi could degrade 2,4,8-Trichlorodibenzofuran (B1205654), with degradation ratios reaching as high as 75.9% under specific laboratory conditions. jst.go.jp

To enhance the effectiveness of bioremediation, two main strategies are employed: bioaugmentation and biostimulation. oup.com

Bioaugmentation involves the introduction of specific, pre-grown microbial strains or consortia with known capabilities for degrading the target contaminants into the contaminated site. oup.com This is particularly useful when the indigenous microbial population lacks the ability to break down the pollutants effectively.

Biostimulation , on the other hand, focuses on stimulating the existing native microbial community by adding nutrients, electron acceptors (like oxygen), or other growth-limiting substances. clu-in.orgoup.com For example, the addition of halogenated co-amendments or "haloprimers" has been shown to enhance the dechlorination of PCDFs in sediments by promoting the growth of dehalogenating bacteria. oup.com This approach aims to create optimal conditions for the indigenous microorganisms to carry out the degradation process.

Physical Separation and Adsorption Techniques (e.g., Soil Washing)

Physical methods are designed to separate contaminants from the environmental matrix (e.g., soil, water, or flue gas) rather than destroying them.

Soil washing is an ex-situ physical separation process that uses a liquid (typically water, sometimes with additives) and mechanical energy to scrub contaminants from soil. iastate.edu The process transfers the contaminants from the soil particles into the washing fluid, effectively concentrating the pollutants into a smaller volume for further treatment or disposal.

Integrated and Synergistic Remediation Approaches

Combining different remediation technologies can lead to more effective and efficient cleanup of PCDF contamination.

An example of an integrated approach is the combination of chemical oxidation and biodegradation . A partial chemical oxidation step, for instance using Fenton's Reagent, can transform highly chlorinated, recalcitrant compounds into less chlorinated and more bioavailable intermediates. researchgate.net These byproducts can then be more readily degraded by microorganisms in a subsequent biodegradation step.

Synergistic systems are also being developed for industrial applications, such as flue gas treatment. Catalytic systems , like V₂O₅-WO₃/TiO₂ catalysts, can be used for the simultaneous control of multiple pollutants, including PCDFs and nitrogen oxides (NOx). nih.govnih.gov These catalysts can promote the destruction of PCDFs at temperatures around 300°C. nih.gov Furthermore, combining activated carbon with catalysts can enhance the removal of PCDFs at lower temperatures (e.g., 160°C). mdpi.com The injection of inhibitors (containing sulfur, phosphorus, or nitrogen) coupled with activated carbon injection has been shown to effectively reduce PCDF formation and emissions from incinerators by over 99%. acs.org

Computational and Modeling Approaches in 2,3,6 Trichlorodibenzofuran Research

Quantitative Structure-Activity/Toxicity Relationships (QSAR/QSTR) for PCDF Congeners

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are computational methods used to predict the biological activity or toxicity of chemicals based on their molecular structure. nih.govunc.edu For polychlorinated dibenzofurans (PCDFs), including 2,3,6-trichlorodibenzofuran, QSAR models are crucial for estimating the toxicity of numerous congeners for which experimental data is scarce.

The core of a QSAR model involves identifying molecular descriptors that correlate with a specific biological endpoint. researchgate.net These descriptors are quantitative representations of a molecule's physicochemical properties. For PCDF congeners, descriptors are often calculated using quantum chemical methods like Density Functional Theory (DFT). researchgate.netresearchgate.net Key descriptors may include:

Electronic properties: Dipole moments, polarizability, and hyperpolarizability, which can influence how a molecule interacts with biological receptors like the Aryl Hydrocarbon Receptor (AhR). researchgate.net

Steric properties: Molecular shape and size, which determine the fit of the molecule into the binding pocket of a receptor.

Hydrophobicity: Often represented by the octanol-water partition coefficient (log K_ow), which affects a compound's environmental partitioning and bioaccumulation potential.

Once relevant descriptors are identified, statistical methods such as multiple linear regression (MLR) are used to build a mathematical model that links these structural features to the observed toxicity. researchgate.netnih.gov These models can then be used to predict the toxicity of untested PCDF congeners. The predictive ability of QSAR models is rigorously evaluated through internal and external validation procedures to ensure their reliability for regulatory and screening purposes. nih.gov For dioxin-like compounds, QSARs have been developed to predict effects mediated by the AhR, which is a key mechanism of their toxicity. uu.nl

Table 1: Key Components of QSAR/QSTR Models for PCDFs
ComponentDescriptionExamples for PCDFsReference
Endpoint The biological activity or toxicity being predicted.Aryl Hydrocarbon Receptor (AhR) binding affinity, enzyme induction (e.g., Cytochrome P-4501A1), acute toxicity (LD50). unc.eduresearchgate.net
Molecular Descriptors Numerical values derived from the molecular structure.Polarizability, dipole moment, molecular shape indices, log K_ow, quantum chemical parameters (e.g., HOMO/LUMO energies). researchgate.netresearchgate.net
Regression Method The statistical technique used to create the mathematical relationship.Multiple Linear Regression (MLR), Partial Least Squares (PLS), Machine Learning Algorithms (e.g., Random Forest). researchgate.netnih.gov
Validation The process of assessing the model's predictive performance.Internal validation (cross-validation), external validation using an independent test set of chemicals. nih.gov

Environmental Fate and Transport Modeling of PCDFs

Environmental fate and transport models are mathematical tools used to simulate how a chemical like this compound moves and transforms in the environment. cdc.govresearchgate.net These models help predict the ultimate distribution and concentration of PCDFs in various environmental compartments such as air, water, soil, and sediment. researchgate.netnih.gov

A common approach is the use of multimedia environmental fate models, often based on the concept of fugacity. nih.gov Fugacity, a measure of a chemical's "escaping tendency" from a phase, helps to describe the equilibrium distribution of a substance between different environmental media. These models integrate key processes that govern a chemical's behavior:

Transport Processes: Movement within and between media, such as atmospheric deposition (wet/dry), soil runoff, and sediment resuspension. cdc.govnih.gov

Transformation Processes: Chemical, physical, or biological changes, including photodegradation in air and water, and microbial degradation in soil and sediment. cdc.gov

By inputting data on the physicochemical properties of PCDF congeners (e.g., vapor pressure, water solubility, partition coefficients) and characteristics of the environment (e.g., temperature, soil type, water flow rates), these models can simulate the long-term environmental dynamics of these compounds. nih.govresearchgate.net The output can predict where the chemical is likely to accumulate (e.g., in soil and sediment) and the dominant removal pathways (e.g., degradation). nih.gov Such models are crucial for understanding the environmental persistence and potential for long-range transport of PCDFs.

Bioaccumulation and Food Web Transfer Modeling Methodologies

Bioaccumulation refers to the process by which chemicals accumulate in an organism from all sources of exposure (e.g., water, food, air). epa.gov For persistent and lipophilic (fat-loving) compounds like this compound, bioaccumulation is a significant concern as it can lead to biomagnification—the increasing concentration of a substance in organisms at successively higher levels in a food chain. epa.gov

Bioaccumulation and food web models are used to predict the concentration of PCDFs in various organisms. researchgate.net These models can range from simple bioconcentration factor (BCF) models, which consider uptake from water only, to more complex kinetic and food web models that account for uptake from both water and diet. nih.govresearchgate.net

Key components of these models include:

Chemical Properties: The octanol-water partition coefficient (K_ow) is a primary predictor of a chemical's tendency to partition into the fatty tissues of organisms. nih.gov

Organism Physiology: Factors such as an organism's size, growth rate, lipid content, and metabolic rate influence chemical uptake and elimination. researchgate.net

Food Web Structure: The model must consider the feeding relationships between different species ("who eats whom") to simulate the transfer of contaminants up the food chain. epa.gov

Toxicokinetic models are a specific type used to mathematically describe the absorption, distribution, metabolism, and excretion of substances. researchgate.net For example, such models have been developed to predict the transfer of PCDFs from contaminated feed into cow's milk, a significant pathway of human exposure. researchgate.netnih.govnih.gov These predictive models are essential tools for health and environmental risk assessment, helping to establish safe levels in feed and food. researchgate.net

Density Functional Theory (DFT) Applications in Reaction Mechanism Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net In the context of this compound, DFT is applied to understand its reactivity, stability, and potential degradation pathways at a molecular level. nih.gov

DFT calculations can be used to:

Predict Reaction Mechanisms: By calculating the energy of reactants, transition states, and products, DFT can elucidate the most likely pathway for a chemical reaction, such as oxidation or dechlorination. acs.orgrsc.org For instance, studies on related PCDF congeners have used DFT to explore reaction mechanisms with reactive oxygen species like the hydroxyl radical (·OH), which is important for atmospheric and aquatic degradation. acs.orgnih.gov

Calculate Molecular Properties: DFT is used to compute the molecular descriptors (e.g., polarizability, bond dissociation energies) that are essential inputs for QSAR models. researchgate.net3ds.com The calculation of carbon-chlorine (C-Cl) bond dissociation energies can help predict the initial steps in the degradation of chlorinated compounds. nih.gov

Analyze Spectroscopic Properties: DFT can help interpret experimental data by simulating spectra (e.g., IR), aiding in the identification of transformation products. researchgate.net

Research has shown that DFT is a feasible theoretical method for predicting the dechlorination pathway of chlorinated aromatic compounds, with calculated bond dissociation energies correlating well with experimentally observed intermediates. nih.gov These computational insights are vital for developing a deeper understanding of the transformation and degradation of PCDFs in the environment and in potential remediation technologies.

Predictive Tools for Environmental Behavior and Reactivity Assessment

The integration of these predictive tools creates a comprehensive modeling framework:

Reactivity Prediction (DFT): DFT calculations provide fundamental insights into the molecule's intrinsic reactivity and potential degradation mechanisms. nih.govnih.gov This helps in understanding its persistence.

Toxicity Prediction (QSAR/QSTR): QSAR models use DFT-derived or other structural descriptors to predict the potential toxicity of the compound and its congeners, aiding in hazard identification. nih.govresearchgate.net

Environmental Distribution (Fate and Transport Models): Multimedia models simulate where the compound will go in the environment and in which media it is likely to persist and accumulate. researchgate.netnih.gov

Biological Impact (Bioaccumulation Models): Food web and bioaccumulation models predict how the compound will move through the food chain and concentrate in organisms, which is critical for assessing ecological risk and human exposure. researchgate.netresearchgate.net

Future Research Directions and Methodological Advancements

Development of Novel and High-Throughput Analytical Techniques for PCDFs

The traditional analysis of PCDFs is often a complex, time-consuming, and expensive process, which can hinder large-scale environmental monitoring and rapid response to contamination events. researchgate.netacs.org Consequently, a significant area of future research is the development of novel and high-throughput analytical techniques. The goal is to create methods that are faster, more cost-effective, and capable of processing a large number of samples without compromising accuracy and sensitivity. researchgate.net

Recent advancements have focused on streamlining sample preparation and analysis. For instance, selective pressurized liquid extraction techniques have been developed for the simultaneous extraction of PCDFs and other dioxin-like compounds from contaminated sediments. nih.gov This method incorporates cleanup adsorbents directly into the extraction cell, eliminating the need for additional post-extraction cleanup and significantly reducing the sample throughput time to approximately 2.5 hours per sample. nih.gov Another promising approach is the development of one-step cleanup methods combined with gas chromatography with triple quadrupole mass spectrometry (GC-QqQ-MS/MS). mdpi.com This strategy simplifies the sample preparation process and has been successfully applied to the analysis of PCDFs in contaminated soils. mdpi.com

Furthermore, high-resolution gas chromatography/electron-capture negative ionization mass spectrometry is being utilized for the quantification of target analytes, offering improved surrogate recoveries compared to older methods. nih.gov The ongoing refinement of these and other innovative techniques, such as the development of advanced screening methods for biological matrices, will be crucial for enhancing our ability to monitor PCDF contamination in various environmental compartments. acs.orgnih.gov

Table 1: Comparison of Traditional and Novel Analytical Techniques for PCDFs

TechniqueKey FeaturesAdvantagesLimitations
Traditional Methods (e.g., Soxhlet extraction, multi-step cleanup)Labor-intensive, large solvent consumption, long analysis times. acs.orgWell-established and validated.Slow, costly, not suitable for high-throughput screening. researchgate.netacs.org
Selective Pressurized Liquid ExtractionSimultaneous extraction and cleanup. nih.govReduced sample preparation time, lower solvent usage. nih.govMay require optimization for different sample matrices.
One-Step Cleanup with GC-QqQ-MS/MSSimplified sample preparation, high selectivity and sensitivity. mdpi.comFaster analysis, suitable for large-scale studies. mdpi.comInitial instrument cost can be high.
High-Resolution Gas Chromatography/Electron-Capture Negative Ionization Mass SpectrometryHigh resolution and sensitivity for specific congeners. nih.govImproved quantification and lower detection limits. nih.govMay not be as widely available as other mass spectrometry techniques.

Exploration of Unconventional Degradation Pathways and Catalysis for 2,3,6-Trichlorodibenzofuran

The persistence of this compound in the environment necessitates the exploration of innovative and effective degradation methods. Future research is increasingly focused on unconventional pathways and catalytic processes that can break down this recalcitrant compound into less harmful substances.

One promising avenue is the use of microorganisms with specific enzymatic capabilities. For example, bacteria possessing angular dioxygenases have shown the ability to degrade chlorinated dibenzofurans. nih.govelsevierpure.com These enzymes can initiate the breakdown of the PCDF structure, making it more susceptible to further degradation. nih.gov Further research in this area could involve identifying and engineering more efficient microbial strains or enzyme systems for the bioremediation of PCDF-contaminated sites.

Photocatalytic degradation is another area of active investigation. Studies have shown that the use of coupled catalysts, such as zinc oxide and tin oxide (ZnO/SnO2), under UV irradiation can effectively degrade PCDF congeners. nih.gov The photocatalytic process appears to proceed through the cleavage of the C-O bond in the dibenzofuran (B1670420) structure. nih.gov Similarly, titanium dioxide (TiO2) films have been shown to degrade PCDDs under UV or solar light, with the degradation initiated by hydroxyl radical attack. acs.org Future work could focus on optimizing these photocatalytic systems for real-world applications and exploring their efficacy on a wider range of PCDF congeners, including this compound.

Additionally, advanced oxidation processes, such as the use of heat-activated persulfate, are being explored for the degradation of PCDFs. researchgate.net This method has the advantage of not requiring a catalyst. researchgate.net Research into the mechanisms and efficiency of these and other novel degradation technologies will be critical for developing effective remediation strategies for PCDF-contaminated environments.

Elucidation of Broader Mechanistic Interactions Beyond the Aryl Hydrocarbon Receptor

The toxicity of many PCDF congeners is primarily mediated through their interaction with the aryl hydrocarbon receptor (AhR). nih.govresearchgate.netnih.govnih.gov This binding initiates a cascade of events leading to changes in gene expression and ultimately, toxic effects. mdpi.com However, there is a growing recognition that the toxicological profile of PCDFs may not be exclusively explained by AhR-mediated mechanisms. Future research is needed to elucidate the broader mechanistic interactions of these compounds, including potential non-AhR-mediated pathways.

Recent computational studies suggest that PCDF congeners may bind to other cellular targets, such as nuclear receptors. nih.gov For example, in silico molecular docking simulations have indicated that some PCDFs have a high probability of binding to the androgen receptor, potentially leading to endocrine disruption through agonistic or antagonistic actions. nih.gov This highlights the need for experimental validation of these computational predictions and a more comprehensive investigation into the interactions of PCDFs with a wider range of cellular receptors and signaling pathways.

Understanding these non-AhR-mediated effects is crucial for a more complete assessment of the risks posed by this compound and other PCDFs. Future studies should employ a combination of in vitro and in vivo models to explore these alternative mechanisms of toxicity. This research will not only provide a more nuanced understanding of PCDF toxicology but may also identify novel biomarkers of exposure and effect.

Integrated Environmental Monitoring and Assessment Frameworks for Complex Mixtures

In the environment, this compound rarely exists in isolation. It is typically found as part of complex mixtures of PCDFs, polychlorinated dibenzo-p-dioxins (PCDDs), and other persistent organic pollutants. nih.govepa.gov The assessment of the combined toxicity of these mixtures presents a significant challenge for environmental monitoring and risk assessment. researchgate.netnih.gov Therefore, a key area for future research is the development of integrated environmental monitoring and assessment frameworks that can account for the complexities of real-world exposures.

Current approaches often rely on the analysis of a limited number of priority pollutants, which may not capture the full extent of the risk posed by complex mixtures. dntb.gov.ua Future frameworks should incorporate a broader spectrum of chemicals and utilize advanced analytical techniques to characterize the composition of environmental mixtures more comprehensively. This will require the development of sampling and monitoring plans that can address the spatial and temporal variability of these mixtures. nih.gov

Furthermore, there is a need to move beyond component-based risk assessment and develop methods for evaluating the toxicity of whole mixtures. epa.gov This could involve the use of in vitro bioassays and other bioanalytical tools to measure the combined effects of the chemicals present in an environmental sample. nih.gov Integrating these biological data with chemical analysis will provide a more holistic understanding of the potential impacts of complex mixtures on human health and the environment. The development of such integrated frameworks will be essential for more effective management of the risks associated with PCDF-containing mixtures.

Advanced Computational Tools for PCDF Congener Prediction and Prioritization

The large number of PCDF congeners makes it impractical to experimentally evaluate the toxicological properties of each one. nih.gov Advanced computational tools, or in silico methods, offer a promising approach for predicting the properties and potential toxicity of these compounds, thereby aiding in their prioritization for further investigation. nih.govacs.orgresearchgate.net

Computational methods can be used to develop quantitative structure-activity relationship (QSAR) models, which correlate the chemical structure of a compound with its biological activity. researchgate.net These models can be used to predict the toxicity of untested PCDF congeners based on the known properties of related compounds. For example, in silico modeling has been used to evaluate the mutagenicity and carcinogenic potency of polychlorinated biphenyls (PCBs), a related class of compounds. researchgate.net

Molecular docking simulations are another powerful computational tool that can be used to predict the binding of PCDF congeners to biological targets like the AhR and other nuclear receptors. nih.gov These simulations can provide insights into the potential for a given congener to elicit a toxic response. Furthermore, machine learning algorithms are being increasingly used to develop predictive models for various toxicological endpoints. nih.gov

Future research in this area should focus on developing and validating more accurate and reliable computational models for predicting the properties of PCDF congeners. researchgate.net This will involve the use of larger and more diverse datasets for model training and the application of advanced machine learning techniques. The integration of these in silico tools into risk assessment frameworks will facilitate a more efficient and targeted approach to managing the risks associated with the vast number of PCDF congeners.

Q & A

Q. What analytical methods are recommended for identifying and quantifying 2,3,6-Trichlorodibenzofuran in environmental samples?

Answer: Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) or gas chromatography-tandem mass spectrometry (GC-MS/MS) are standard methods for detecting chlorinated dibenzofurans. For this compound, isotopic dilution with 13C^{13}\text{C}-labeled internal standards (e.g., Wel DF-236-S at 50 μg/mL in 10% toluene-nonane) improves quantification accuracy in complex matrices like soil or sediment . Key parameters include:

  • Column selection: Non-polar capillary columns (e.g., DB-5MS) for optimal separation.
  • Ion monitoring: Select ions specific to the molecular cluster (e.g., m/z 271.52 for C12_{12}H5_5OCl3_3) to minimize interference .

Q. How does the structural configuration of this compound influence its environmental persistence?

Answer: The chlorine substitution pattern at positions 2, 3, and 6 affects its resistance to microbial degradation. Studies on analogous compounds (e.g., 2,3,6-Trichlorobenzoic acid) suggest that meta- and para-chlorine substituents hinder enzymatic cleavage, leading to half-lives exceeding 60 days in silty clay loam under aerobic conditions . Factors such as soil organic carbon content and moisture levels further modulate degradation rates .

Q. What is the mechanistic basis for this compound’s toxicity in mammalian systems?

Answer: While this compound is less toxic than 2,3,7,8-Tetrachlorodibenzofuran (TCDD), it may still activate aryl hydrocarbon receptor (AhR)-mediated pathways. In vitro assays using HepG2 cells can quantify transcriptional activation of CYP1A1, a biomarker for AhR agonism. Comparative studies with TCDD (Toxic Equivalency Factor, TEF = 1) are critical for risk assessment .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation rates of this compound across different soil types?

Answer: Discrepancies arise from variations in soil composition and experimental conditions. A meta-analysis approach should:

  • Control variables: Standardize temperature (e.g., 25°C), pH (6.5–7.5), and microbial activity (measured via ATP assays).
  • Use isotopically labeled analogs: Track degradation pathways using 13C^{13}\text{C}-labeled this compound to distinguish biotic vs. abiotic processes .
  • Statistical modeling: Apply multivariate regression to isolate factors like clay content (%) and organic matter (%) as predictors of persistence .

Q. What synthetic routes are feasible for producing this compound with high positional specificity?

Answer: Retrosynthetic analysis suggests two pathways:

  • Ullmann coupling: React 2,3,6-trichlorophenol with a dibenzo-p-dioxin precursor under Cu catalysis.
  • Chlorination of dibenzofuran: Use FeCl3_3 as a catalyst to regioselectively introduce chlorine at positions 2, 3, and 6. Optimize reaction conditions (e.g., 120°C, 12 hr) to minimize polychlorinated byproducts .
    Purity validation: Confirm isomer specificity via 1H^1\text{H}-NMR (absence of extraneous aromatic peaks) and GC-HRMS .

Q. How does this compound’s vapor pressure (e.g., 5.5×10−4^{-4}−4 mmHg at 25°C) impact its atmospheric transport modeling?

Answer: Low vapor pressure indicates preferential partitioning into particulate matter. Use the Junge-Pankow model to estimate the fraction adsorbed to aerosols:

ϕ=cc+PL0\phi = \frac{c}{c + P_L^0}

where cc is the aerosol surface area (cm2^2/m3^3) and PL0P_L^0 is the subcooled liquid vapor pressure. Field validation requires paired air/soil sampling to refine long-range transport potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.